JT010
Overview
Description
JT010 is a chemical compound known for its potent and selective activation of the transient receptor potential ankyrin 1 (TRPA1) channel. This receptor is involved in the perception of pain and the detection of environmental stimuli. This compound has been widely used in scientific research to study the role of TRPA1 in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: JT010 is synthesized through a series of chemical reactions involving the formation of a thiazole ring and subsequent modifications. The key steps include:
- Formation of the thiazole ring by reacting 4-methoxyphenyl isothiocyanate with 2-bromoacetophenone.
- Substitution of the bromine atom with a methoxypropyl group.
- Final acetylation to introduce the chloroacetamide group .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route with optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction temperatures and times.
- Purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: JT010 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloroacetamide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
JT010 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the activation and inhibition of TRPA1 channels.
Biology: Investigates the role of TRPA1 in sensory neurons and pain perception.
Medicine: Explores potential therapeutic applications for pain management and inflammation.
Industry: Utilized in the development of new drugs targeting TRPA1 channels
Mechanism of Action
JT010 exerts its effects by selectively activating the TRPA1 channel. The mechanism involves:
Binding: this compound covalently binds to cysteine residues in the TRPA1 channel.
Activation: This binding induces a conformational change that opens the channel, allowing the influx of calcium ions.
Pathways: The activation of TRPA1 leads to downstream signaling pathways involved in pain perception and inflammation
Comparison with Similar Compounds
JT010 is unique in its high potency and selectivity for TRPA1 compared to other similar compounds. Some similar compounds include:
Allyl isothiocyanate: A natural TRPA1 activator found in mustard oil.
Cinnamaldehyde: Another natural TRPA1 activator found in cinnamon.
ASP-7663: A synthetic TRPA1 activator with lower potency compared to this compound
This compound stands out due to its high selectivity and potency, making it a valuable tool in TRPA1 research.
Biological Activity
JT010, chemically known as 2-chloro-N-(4-(4-methoxyphenyl)thiazol-2-yl)-N-(3-methoxypropyl)acetamide, is a potent and selective agonist of the transient receptor potential ankyrin 1 (TRPA1) channel. It has garnered attention in pharmacological research due to its ability to activate TRPA1 selectively in human cells while showing minimal activity in murine models. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell types, and implications for therapeutic applications.
TRPA1 Activation
This compound exhibits a remarkable potency in activating human TRPA1 (hTRPA1) with an effective concentration (EC50) of approximately 0.65 nM. This activation is achieved through covalent binding to specific cysteine residues within the TRPA1 channel, particularly Cys621. In contrast, this compound does not activate other TRP channels such as TRPV1, TRPV3, TRPV4, TRPM2, TRPM8, and TRPC5 at concentrations exceeding 1 μM .
Table 1: Comparison of EC50 Values for this compound and Other TRP Channels
Channel Type | EC50 (nM) | Activation by this compound |
---|---|---|
hTRPA1 | 0.65 | Yes |
mTRPA1 | >1000 | No |
TRPV1 | >1000 | No |
TRPV3 | >1000 | No |
TRPV4 | >1000 | No |
TRPM2 | >1000 | No |
TRPM8 | >1000 | No |
TRPC5 | >1000 | No |
Calcium Influx Studies
In studies conducted using human embryonic kidney (HEK) cells expressing hTRPA1, application of this compound led to significant calcium influx (Ca²⁺ responses) at concentrations ranging from 0.3 to 100 nM. Conversely, when tested on HEK cells expressing mouse TRPA1 (mTRPA1), the responses were markedly lower, indicating a species-specific effect .
Effects on Immune Cells
Research has indicated that this compound influences T lymphocyte activation. Specifically, it negatively modulates T cell activation without causing membrane damage even at higher concentrations. This suggests potential applications in immunology and therapeutic interventions for conditions involving T cell dysregulation .
Case Study: this compound and T Lymphocyte Function
A study aimed to investigate the effects of this compound on mouse T cell function found that despite differences in calcium signaling between wild-type and TRPA1 knockout mice, this compound did not significantly alter TcR-stimulated calcium signaling pathways. This highlights its potential as a research tool for understanding immune responses without adversely affecting cell viability .
Implications for Therapeutic Applications
Given its selectivity and potency, this compound serves as a valuable pharmacological tool for studying the role of TRPA1 in various biological systems. Its ability to activate hTRPA1 without affecting other channels opens avenues for targeted therapies in pain management and inflammatory conditions.
Future Research Directions
Further investigations are warranted to explore the therapeutic potential of this compound in clinical settings, particularly concerning pain modulation and immune response regulation. Additionally, elucidating the molecular mechanisms underlying its selective action on hTRPA1 could enhance our understanding of TRP channel biology.
Properties
IUPAC Name |
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-methoxypropyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-21-9-3-8-19(15(20)10-17)16-18-14(11-23-16)12-4-6-13(22-2)7-5-12/h4-7,11H,3,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMAWJRXKGLWGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN(C1=NC(=CS1)C2=CC=C(C=C2)OC)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336571 | |
Record name | 2-Chloro-N-[4-(4-methoxyphenyl)-2-thiazolyl]-N-(3-methoxypropyl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917562-33-5 | |
Record name | 2-Chloro-N-[4-(4-methoxyphenyl)-2-thiazolyl]-N-(3-methoxypropyl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.